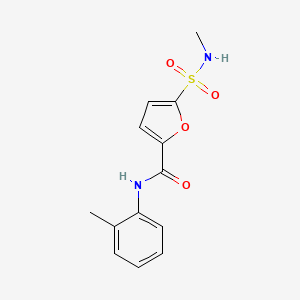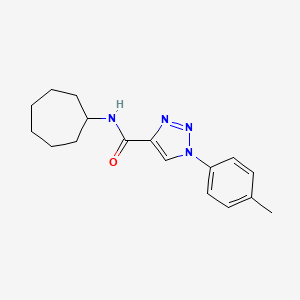
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide, also known as MSMF, is an organic compound with a wide range of applications in research and industry. It is a versatile chemical that has been used in a variety of applications such as synthesis, drug development, and medical research. MSMF is a unique compound that has many unique properties, including its ability to form strong bonds with other molecules and its low toxicity.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of drugs, in the development of new materials, and in medical research. It has also been used in the synthesis of peptides, proteins, and other biomolecules. Additionally, this compound has been used in the synthesis of catalysts, in the synthesis of polymers, and in the synthesis of enzymes.
Mecanismo De Acción
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide is an organic compound that has a unique mechanism of action. It is able to form strong bonds with other molecules, and it has a low toxicity. This makes it an ideal compound for use in drug development and medical research. Additionally, this compound has been shown to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, it has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer activity, and it has been used in the treatment of a variety of diseases, including Alzheimer’s disease, Parkinson’s disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of advantages and limitations for lab experiments. One advantage is that it is a relatively inexpensive compound that is easy to synthesize. Additionally, it has a low toxicity, which makes it an ideal compound for use in drug development and medical research. However, it is important to note that this compound is a relatively unstable compound, and it can be difficult to store and handle.
Direcciones Futuras
Due to its unique properties and wide range of applications, N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide has a number of potential future directions. One potential future direction is the development of new materials and catalysts using this compound. Additionally, this compound could be used in the development of new drugs and treatments for a variety of diseases. Additionally, this compound could be used to create new enzymes and biomolecules for use in biotechnology. Finally, this compound could be used in the synthesis of polymers and other materials for use in industry.
Métodos De Síntesis
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide can be synthesized in a variety of ways, including the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl chloride. This reaction produces a dithiocarbamate product, which can then be hydrolyzed to form this compound. Other methods of synthesis include the reaction of 2-methylphenyl isocyanate with methylsulfonyl chloride, or the reaction of 2-methylphenyl isothiocyanate with methylsulfonyl amide.
Propiedades
IUPAC Name |
N-(2-methylphenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-5-3-4-6-10(9)15-13(16)11-7-8-12(19-11)20(17,18)14-2/h3-8,14H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUJXLKWXMJFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(O2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![7-chloro-1-(3-fluorophenyl)-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418465.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418478.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)
![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![1-(2-methoxyphenyl)-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6418512.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)

![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)
![1-{3-[4-(dimethylamino)phenyl]propyl}-3-(2-fluorophenyl)urea](/img/structure/B6418550.png)

![ethyl 5-[methyl(phenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6418573.png)
